molecular formula C8H16O3 B022006 3-Hydroxyvalproic acid CAS No. 58888-84-9

3-Hydroxyvalproic acid

Cat. No.: B022006
CAS No.: 58888-84-9
M. Wt: 160.21 g/mol
InChI Key: LLPFTSMZBSRZDV-UHFFFAOYSA-N
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Description

3-Hydroxyvalproic acid, also known as 3-hydroxy-2-propylpentanoic acid, is an organic compound belonging to the class of hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. This compound is a metabolite of valproic acid, a widely used antiepileptic drug .

Scientific Research Applications

3-Hydroxyvalproic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Biology: Studied for its role as a metabolite of valproic acid and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects and its role in the metabolism of valproic acid.

    Industry: Used in the production of pharmaceuticals and other chemical products .

Future Directions

The production of 3-Hydroxyvalproic acid and similar compounds is of interest due to their potential as economically important platform compounds. Bioproduction of these compounds has attracted more attention due to the utilization of renewable biomass . Future research may focus on improving the production of these compounds through metabolic engineering and synthetic biology .

Mechanism of Action

Target of Action

3-Hydroxyvalproic acid, also known as 3-Hydroxy-2-propylpentanoic acid, is primarily used as an anticonvulsant to control complex partial seizures and both simple and complex absence seizures . The primary targets of this compound are the GABA (gamma-aminobutyric acid) receptors in the brain . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

It is proposed that it affectsGABA levels , blocks voltage-gated sodium channels , inhibits histone deacetylases , and increases LEF1 . By increasing GABA levels, it enhances the inhibitory effects on neuronal excitability, which can help control seizures .

Biochemical Pathways

This compound affects several biochemical pathways. It is thought to impact fatty acid metabolism, leading to less incorporation of fatty acid substrates in sterols and glycerolipids . This can impact membrane fluidity and result in an increased action potential threshold, potentially contributing to its antiepileptic action .

Pharmacokinetics

This compound is characterized by dose-limited absorption and nonlinear plasma protein binding . It undergoes metabolism in the liver through glucuronide conjugation and mitochondrial β-oxidation . The elimination half-life is between 9–16 hours, and it is excreted in the urine .

Result of Action

The primary result of the action of this compound is the control of seizures. By increasing GABA levels and affecting other targets, it reduces neuronal excitability, which can help prevent the onset of seizures . Additionally, it has been investigated for neuroprotective, anti-manic, and anti-migraine effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy due to potential drug-drug interactions . Furthermore, individual patient factors such as age, weight, and overall health status can also influence the drug’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxyvalproic acid can be synthesized through the hydroxylation of valproic acid. This process typically involves the use of oxidizing agents under controlled conditions to introduce the hydroxyl group into the valproic acid molecule .

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts or chemical catalysts to achieve the hydroxylation of valproic acid. The process is optimized to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties compared to its parent compound and other metabolites. This hydroxyl group allows for specific interactions with biological molecules and contributes to its unique pharmacological profile .

Properties

IUPAC Name

3-hydroxy-2-propylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-5-6(8(10)11)7(9)4-2/h6-7,9H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPFTSMZBSRZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(CC)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974384
Record name 3-Hydroxy-2-propylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58888-84-9
Record name 3-Hydroxyvalproic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58888-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-valproic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058888849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2-propylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY-VALPROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW51396YVP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Hydroxyvalproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013899
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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